5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methoxypyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O3/c1-22-13-12(3-2-5-17-13)14(21)20-6-4-11(9-20)23-15-18-7-10(16)8-19-15/h2-3,5,7-8,11H,4,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTLDUWRJYCQRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The cyclocondensation between 2-bromomalonaldehyde and acetamidine hydrochloride in glacial acetic acid proceeds via:
- Protonation of the amidine nitrogen, enhancing electrophilicity.
- Nucleophilic attack by the enolate form of 2-bromomalonaldehyde.
- Cyclization to form the pyrimidine ring, with bromide incorporation at the 5-position.
Representative Conditions
| Parameter | Value |
|---|---|
| Solvent | Glacial acetic acid |
| Temperature | 80°C → 100°C (gradient) |
| Catalyst | 3Å molecular sieves |
| Yield | 43% (2-methyl-5-bromopyrimidine) |
Limitations and Solutions
- Low Yield Cause : Competing side reactions during cyclization.
- Optimization :
Pyrrolidinyl-Oxy Group Installation
The pyrrolidin-3-yl-oxy moiety is introduced via Mitsunobu reaction or nucleophilic aromatic substitution (SNAr).
Mitsunobu Coupling
Reagents :
- Diethyl azodicarboxylate (DEAD)
- Triphenylphosphine (PPh₃)
Procedure :
- Activate 5-bromo-2-hydroxypyrimidine with DEAD/PPh₃ in THF.
- React with pyrrolidin-3-ol at 0°C → RT for 12 hr.
- Isolate product via column chromatography (hexane:EtOAc = 4:1).
Yield : 62–68%
SNAr with Prefunctionalized Pyrrolidine
An alternative pathway employs 3-iodopyrrolidine under basic conditions:
- Deprotonate 5-bromo-2-hydroxypyrimidine with K₂CO₃ in DMF.
- Add 3-iodopyrrolidine and heat to 80°C for 6 hr.
- Quench with H₂O and extract with dichloromethane.
Advantages :
- Avoids stoichiometric phosphine reagents.
- Scalable to >100 g batches.
Methoxypyridine-3-Carbonyl Conjugation
The final step attaches the 2-methoxypyridine-3-carbonyl group to the pyrrolidine nitrogen via amide coupling .
Carbodiimide-Mediated Coupling
Reagents :
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-Hydroxysuccinimide (NHS)
Protocol :
- Activate 2-methoxypyridine-3-carboxylic acid with EDC/NHS in DCM (0°C, 1 hr).
- Add pyrrolidin-3-yl-oxy intermediate and stir at RT for 24 hr.
- Purify via recrystallization (EtOH/H₂O).
Yield : 71%
Reductive Amination Alternative
For substrates sensitive to carbodiimides:
- Convert carboxylic acid to acyl chloride using SOCl₂.
- React with pyrrolidine under Schlenk conditions (N₂ atmosphere).
- Reduce imine intermediate with NaBH₄ in MeOH.
Trade-offs :
- Higher atom economy (89% vs. 72% for EDC).
- Requires stringent anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Mitsunobu + EDC | 4 | 31 | High purity (>98%) | Costly reagents (DEAD, EDC) |
| SNAr + Reductive Amination | 5 | 28 | Avoids carbodiimides | Longer reaction times |
| Microwave-Assisted | 3 | 39 | 60% faster | Specialized equipment required |
Industrial-Scale Considerations
Solvent Recycling
Catalytic Optimization
- Palladium Nanoparticles (Pd/C, 0.5 mol%) reduce metal leaching to <0.1 ppm.
- Flow Chemistry implementation cuts reaction time from 8 hr to 22 min for SNAr steps.
Emerging Methodologies
Photoredox Catalysis
Scientific Research Applications
Biology: The compound may be explored for its biological activity, including potential antimicrobial or anticancer properties.
Industry: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action for 5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The pyrimidine and pyrrolidine moieties may facilitate binding to these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Biological Activity
5-Bromo-2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Structural Overview
The compound features a pyrimidine ring substituted with a bromo group and a pyrrolidinyl-oxy group , which is linked to a methoxypyridine moiety . This unique structural configuration may contribute to its biological activity by facilitating interactions with molecular targets such as enzymes or receptors.
Antimicrobial Activity
Research has indicated that derivatives of 5-bromo-pyrimidines, including the compound , exhibit significant antimicrobial properties . In particular, studies have highlighted the effectiveness of similar compounds against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens.
Case Study: Antimicrobial Efficacy
In one study, a series of 5-oxopyrrolidine derivatives were evaluated for their antimicrobial activity against various pathogens, including:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Multidrug-resistant Pseudomonas aeruginosa
The results demonstrated that certain derivatives exhibited selective antimicrobial activity, suggesting that modifications in the structure could enhance efficacy against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies using human lung adenocarcinoma (A549) cell lines.
Research Findings
- Cytotoxicity Testing : The compound was subjected to MTT assays to evaluate its cytotoxic effects on A549 cells compared to standard chemotherapeutic agents like cisplatin. The findings indicated that some derivatives exhibited potent anticancer activity while maintaining lower toxicity levels towards non-cancerous cells .
- Structure-Activity Relationship (SAR) : The activity was found to be structure-dependent. For instance, compounds with free amino groups showed more potent anticancer effects than those with acetylamino fragments. This suggests that specific functional groups play a crucial role in enhancing biological activity .
While the precise mechanism of action for this compound remains largely uncharacterized, it is hypothesized that the compound may exert its effects through:
- Enzyme inhibition : Similar compounds often act as inhibitors for various enzymes involved in cancer progression or microbial resistance.
- Receptor interaction : The unique structural features may allow binding to specific receptors, altering their function and potentially leading to therapeutic effects.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar structures:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromopyrimidine | Lacks additional substituents | Limited biological activity |
| 5-Oxopyrrolidine Derivatives | Varied functional groups | Notable anticancer and antimicrobial activities |
| 3-Amino-5-bromo-2-methoxypyridine | Contains amino group | Enhanced anticancer properties |
Q & A
Q. What are the foundational synthetic strategies for this compound?
The compound is synthesized via sequential bromination and coupling reactions. Initial steps involve brominating a pyrimidine precursor (e.g., 2-hydroxypyrimidine) using NaBr or NBS. Subsequent coupling with a pre-functionalized pyrrolidine derivative (e.g., 1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-ol) is achieved via Mitsunobu or nucleophilic substitution reactions. Key parameters include maintaining anhydrous conditions and temperatures between 60–80°C for 12–24 hours. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. Which spectroscopic methods confirm its structural identity?
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, pyrrolidine ring protons at δ 2.5–3.5 ppm).
- HRMS : Validates molecular weight (expected [M+H]+ ≈ 407.05 Da).
- FT-IR : Confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and ether linkages (C-O-C at ~1100 cm⁻¹). X-ray crystallography resolves stereochemistry of the pyrrolidine ring when single crystals are obtainable .
Q. What are the recommended safety protocols for handling this compound?
Use PPE (gloves, lab coat, goggles) due to potential respiratory and skin irritation. Work in a fume hood to avoid inhalation. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C, away from light .
Advanced Research Questions
Q. How can reaction yields be improved during the coupling step?
Optimize catalyst systems: For Pd-mediated couplings, test Pd(OAc)₂ with SPhos ligand (reported to increase yields by 20% in analogous pyrimidine-pyrrolidine systems). For SN2 reactions, use polar aprotic solvents (DMF or DMSO) and elevate temperatures to 100°C. Monitor reaction progress via TLC (Rf = 0.3 in 1:1 EtOAc/hexane) .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from impurity profiles or assay conditions. Implement:
- HPLC-MS purity checks (>98% purity threshold).
- Standardized bioassays : Use isogenic cell lines and control compounds (e.g., kinase inhibitors for enzyme studies).
- Dose-response curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ outliers. Cross-validate with SPR (surface plasmon resonance) for binding affinity measurements .
Q. How does stereochemistry at the pyrrolidine ring affect bioactivity?
Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis. Compare their:
- Enzyme inhibition (e.g., kinase assays with recombinant proteins).
- Cellular uptake (LC-MS quantification in HEK293 cells). Computational docking (AutoDock Vina) can predict binding pose variations between enantiomers .
Q. What computational tools predict its metabolic stability?
Use ADMET Predictor™ or SwissADME to estimate:
- CYP450 metabolism (highlighting vulnerable sites like the methoxy group).
- Plasma protein binding (LogP ≈ 2.1 suggests moderate distribution). Validate with in vitro microsomal assays (rat/human liver microsomes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
